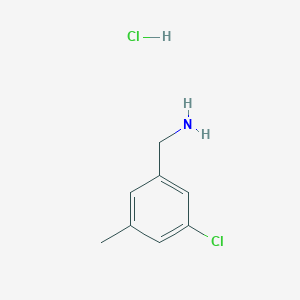

(3-Chloro-5-methylphenyl)methanamine;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-5-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6-2-7(5-10)4-8(9)3-6;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVKLVQIRNHEPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (3-Chloro-5-methylphenyl)methanamine Hydrochloride

The following technical guide is structured to serve as a definitive reference for the application, synthesis, and medicinal chemistry logic of (3-Chloro-5-methylphenyl)methanamine hydrochloride .

CAS: 1240305-91-2 Role: Lipophilic Amine Scaffold / Fragment-Based Drug Discovery (FBDD) Module

Executive Technical Summary

(3-Chloro-5-methylphenyl)methanamine hydrochloride is a high-value benzylamine intermediate used primarily in the optimization of lead compounds targeting G-protein coupled receptors (GPCRs) and kinases. Unlike simple benzylamines, the specific 3,5-disubstitution pattern offers a strategic advantage in medicinal chemistry:

-

Metabolic Blocking: The chlorine atom at position 3 and the methyl group at position 5 block the most metabolically vulnerable sites on the phenyl ring, extending the half-life (

) of the parent molecule. -

Lipophilic Tuning: The substituents increase the

compared to the unsubstituted benzylamine, enhancing membrane permeability and blood-brain barrier (BBB) penetration without introducing excessive molecular weight. -

Conformational Restriction: When incorporated into larger amides or ureas, the 3,5-substituents restrict rotation around the benzylic bond, potentially locking the molecule into a bioactive conformation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The following data aggregates experimental baselines and high-confidence predictive models for the hydrochloride salt.

| Property | Specification / Value | Note |

| IUPAC Name | (3-Chloro-5-methylphenyl)methanamine hydrochloride | |

| Molecular Formula | Salt Form | |

| Molecular Weight | 192.09 g/mol | Free base: 155.62 g/mol |

| Appearance | White to off-white crystalline solid | Hygroscopic |

| Solubility | DMSO (>20 mg/mL), Methanol, Water (Moderate) | pH dependent |

| pKa (Conj.[1] Acid) | ~9.4 | Typical for benzylamines |

| Topological PSA | 26.02 | Free base |

| H-Bond Donors | 3 | Includes HCl proton |

| H-Bond Acceptors | 1 |

Synthetic Utility & Manufacturing Protocols

The synthesis of CAS 1240305-91-2 is most reliably achieved through the reduction of 3-chloro-5-methylbenzonitrile . This route avoids the over-alkylation issues common with halide displacement and ensures high fidelity of the primary amine.

Critical Pathway Diagram (DOT)

The following diagram illustrates the primary synthetic workflow and potential derivatization pathways.

Caption: Figure 1. Authoritative synthetic route from nitrile precursor to hydrochloride salt.

Detailed Experimental Protocol: Nitrile Reduction

Objective: Synthesis of (3-Chloro-5-methylphenyl)methanamine hydrochloride from 3-chloro-5-methylbenzonitrile.

Reagents:

-

3-Chloro-5-methylbenzonitrile (1.0 eq)

-

Borane-Tetrahydrofuran complex (

), 1.0 M solution (2.5 eq) -

Methanol (MeOH)

-

Hydrochloric acid (HCl), 4M in dioxane

-

Sodium Hydroxide (NaOH), 1M aqueous

Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 3-chloro-5-methylbenzonitrile (10 mmol) and anhydrous THF (30 mL).

-

Reduction: Cool the solution to 0°C. Add

(25 mL, 25 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Exothermic reaction. -

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4 hours to ensure complete reduction of the nitrile triple bond.

-

Quench: Cool to 0°C. Carefully add MeOH (10 mL) dropwise to quench excess borane. Note: Vigorous hydrogen gas evolution will occur.

-

Acid Hydrolysis: Add conc. HCl (5 mL) and reflux for 1 hour to break the boron-amine complex.

-

Isolation (Free Base): Concentrate the solvent in vacuo. Basify the residue with 1M NaOH to pH >12. Extract with Dichloromethane (DCM, 3 x 50 mL). Dry combined organics over

and concentrate. -

Salt Formation: Dissolve the crude oil in minimal dry diethyl ether. Add 4M HCl in dioxane (1.2 eq) dropwise at 0°C. The hydrochloride salt will precipitate immediately.

-

Purification: Filter the white solid and wash with cold ether. Recrystallize from Ethanol/Ether if necessary.

Application Science: Medicinal Chemistry Context[1][9]

The "Magic Methyl" and Chlorine Synergy

In drug design, replacing a hydrogen atom with a methyl group (the "Magic Methyl" effect) or a chlorine atom can drastically alter potency and selectivity. This scaffold combines both:

-

Electronic Effects:

-

Chlorine (C-3): Inductive electron withdrawal (

) lowers the electron density of the aromatic ring, potentially strengthening -

Methyl (C-5): Weak electron donation (

) provides a subtle electronic counterbalance, preventing the ring from becoming too electron-deficient.

-

-

Metabolic Stability (The Blocking Strategy):

-

Cytochrome P450 enzymes typically attack electron-rich, unsubstituted positions on aromatic rings.

-

By substituting positions 3 and 5, this scaffold forces metabolic oxidation to the less favorable positions (2, 4, or 6) or the benzylic carbon. The steric bulk of the chlorine and methyl groups hinders the approach of the heme iron center of CYP450, significantly improving metabolic stability compared to unsubstituted benzylamine.

-

-

Vector Analysis:

-

The vectors of the Cl and Me groups are separated by 120°. This specific geometry is often used to probe "sub-pockets" in kinase ATP-binding sites or GPCR orthosteric sites.

-

Strategic Derivatization

Researchers utilize this amine primarily in two reactions:

-

Amide Coupling: Reaction with carboxylic acids using HATU/DIPEA to form amide linkers.

-

Reductive Amination: Reaction with aldehydes/ketones to form secondary amines.[2]

Handling, Stability, and Safety

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[4][6] |

Storage Protocols:

-

Hygroscopic Nature: The hydrochloride salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Temperature: Store at 2-8°C for long-term stability.

-

Stability: Stable for >2 years if kept dry and away from strong oxidizing agents.

References

-

General Nitrile Reduction: Brown, H. C., & Choi, Y. M. (1981). "Hydroboration. 56. The reaction of borane-tetrahydrofuran with nitriles. A convenient synthesis of primary amines." Journal of Organic Chemistry, 46(22), 4541–4543. Link

-

Medicinal Chemistry of Chlorine: Gribble, G. W. (2015). "Biological Activity of Recently Discovered Halogenated Marine Natural Products." Marine Drugs, 13(7), 4044–4136. (Context on Cl-substitution effects). Link

-

The "Magic Methyl" Effect: Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions." Angewandte Chemie International Edition, 52(47), 12256–12267. Link

-

Safety Data: PubChem Compound Summary for substituted benzylamines (Analogous Hazard Codes). Link

Sources

- 1. 4-Amino-3-chloro-5-methylbenzonitrile | C8H7ClN2 | CID 2735301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fishersci.com [fishersci.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. angenechemical.com [angenechemical.com]

- 6. fishersci.se [fishersci.se]

3-Chloro-5-methylbenzylamine HCl chemical structure and properties

A Critical Scaffold for Medicinal Chemistry and Drug Discovery [1]

Executive Summary

3-Chloro-5-methylbenzylamine Hydrochloride is a specialized diverse building block used primarily in the synthesis of pharmaceutical agents.[1] As a disubstituted benzylamine, it offers a unique combination of electronic and steric properties—the electron-withdrawing chlorine atom at the meta position and the electron-donating methyl group at the symmetric meta position (relative to the amine).[1] This "push-pull" electronic environment, combined with the lipophilicity of the substituents, makes it a valuable fragment for optimizing the pharmacokinetic profiles of drug candidates, particularly in modulating metabolic stability and potency in G-protein coupled receptor (GPCR) and kinase targets.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

This compound belongs to the class of substituted benzylamines.[1] The hydrochloride salt form is preferred for its enhanced stability, water solubility, and ease of handling compared to the hygroscopic and air-sensitive free base.[1]

| Attribute | Technical Detail |

| IUPAC Name | (3-Chloro-5-methylphenyl)methanamine hydrochloride |

| Common Name | 3-Chloro-5-methylbenzylamine HCl |

| CAS Number (Free Base) | 1240305-91-2 |

| CAS Number (Salt) | Not widely listed; typically referenced as HCl salt of 1240305-91-2 |

| Molecular Formula | C₈H₁₀ClN[1][2][3] · HCl (C₈H₁₁Cl₂N) |

| Molecular Weight | 192.08 g/mol (Salt); 155.63 g/mol (Free Base) |

| SMILES | CC1=CC(CN)=CC(Cl)=C1.Cl |

| Structural Features | 1,3,5-substituted benzene ring pattern; Primary amine functionality.[1][4] |

Electronic & Steric Profile

-

Chlorine (C-3): Induces an inductive electron-withdrawing effect (-I), increasing the acidity of the aromatic protons and potentially influencing the pKa of the benzylic amine.[1] It also serves as a metabolic blocking group, preventing oxidation at this position.[1]

-

Methyl (C-5): Provides weak electron donation (+I) and increases lipophilicity (LogP), which can enhance blood-brain barrier (BBB) penetration in CNS-targeted drugs.[1]

-

Amine (C-1): The primary amine is a versatile handle for amide coupling, reductive amination, or nucleophilic substitution reactions.[1]

Physicochemical Properties[1][4][5][6][10]

The following data represents the consensus properties for the hydrochloride salt, derived from structural analogs and available safety data.

| Property | Value / Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | >200°C (Typical for benzylamine HCl salts; decomposes before melting) |

| Solubility | High in Water, Methanol, DMSO; Low in Hexane, Toluene |

| Hygroscopicity | Moderate; storage under desiccant recommended |

| pKa (Conjugate Acid) | ~9.0 - 9.5 (Predicted based on benzylamine) |

| LogP (Free Base) | ~2.4 (Predicted) |

Synthesis & Manufacturing Protocols

The synthesis of 3-Chloro-5-methylbenzylamine HCl generally proceeds via two primary routes: the reduction of the corresponding nitrile or the reductive amination of the aldehyde.[1]

Method A: Reduction of 3-Chloro-5-methylbenzonitrile

This is the preferred industrial route due to the availability of the nitrile precursor (CAS 189161-09-9).[1]

Reagents: Borane-Dimethyl Sulfide Complex (BH₃[1]·DMS) or Lithium Aluminum Hydride (LiAlH₄).[1] Caution: Catalytic hydrogenation (e.g., Pd/C, H₂) carries a risk of dehalogenation (removing the Chlorine atom).[1] Chemical reduction is safer for preserving the halogen.[1]

Protocol:

-

Dissolution: Dissolve 3-chloro-5-methylbenzonitrile (1.0 eq) in anhydrous THF under Nitrogen.

-

Reduction: Cool to 0°C. Dropwise add BH₃·DMS (2.0 eq).

-

Reflux: Warm to room temperature and then reflux for 3-5 hours to ensure complete reduction of the nitrile to the amine.

-

Quench: Cool to 0°C and carefully quench with Methanol followed by 1M HCl.

-

Workup: Basify aqueous layer with NaOH, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

-

Salt Formation: Redissolve the crude oil in Diethyl Ether and add 4M HCl in Dioxane. Filter the resulting white precipitate.[1]

Method B: Reductive Amination of 3-Chloro-5-methylbenzaldehyde

Used when the aldehyde precursor (CAS 103426-20-6) is more accessible.[1]

Protocol:

-

Imine Formation: Combine 3-chloro-5-methylbenzaldehyde with Ammonium Acetate (excess) in Methanol.

-

Reduction: Add Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).[1] Stir at RT for 12-24 hours.

-

Isolation: Acidify to destroy excess hydride, basify to liberate amine, extract, and convert to HCl salt as above.

Synthesis Visualization

The following diagram illustrates the chemical pathways to the target compound.

Caption: Dual synthetic pathways via Nitrile Reduction (Top) and Reductive Amination (Bottom).[1]

Analytical Characterization

To ensure the integrity of the building block before use in downstream synthesis, the following analytical criteria must be met.

| Method | Expected Signal / Result |

| ¹H NMR (DMSO-d₆) | δ 8.40 (br s, 3H, NH₃⁺) : Ammonium protons.δ 7.20 - 7.40 (m, 3H, Ar-H) : Aromatic protons showing meta-coupling pattern.δ 4.00 (s, 2H, CH₂) : Benzylic methylene singlet.δ 2.35 (s, 3H, CH₃) : Methyl group singlet.[1] |

| HPLC Purity | >97.0% (Area % at 210 nm or 254 nm).[1] Impurities typically include des-chloro analogs if hydrogenation was used.[1] |

| Mass Spectrometry | [M+H]⁺ = 156.05 (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).[1] |

Analytical Workflow Diagram

This logic flow ensures only high-quality material enters the drug discovery pipeline.[1]

Caption: Quality Control decision tree for validating 3-Chloro-5-methylbenzylamine HCl batches.

Handling & Safety (EHS)[1]

While specific toxicological data for this isomer may be limited, it should be handled with the standard precautions applicable to chlorinated benzylamines .[1]

-

GHS Classification:

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The HCl salt is stable but should be protected from moisture to prevent clumping.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References

-

PubChem . 3-Chloro-5-methylbenzonitrile (Precursor). National Library of Medicine.[1] Available at: [Link]

Sources

A Technical Guide to the Steric Properties of 3-Chloro-5-methylbenzylamine and 3,5-dichlorobenzylamine

Abstract

In the landscape of drug discovery and materials science, the three-dimensional arrangement of atoms within a molecule—its steric properties—is a critical determinant of its function and interaction with its environment. This guide provides an in-depth comparative analysis of the steric profiles of two closely related benzylamine derivatives: 3-chloro-5-methylbenzylamine and 3,5-dichlorobenzylamine. We will dissect the subtle yet significant differences imparted by the interchange of a methyl group and a chlorine atom at the meta position. This document is intended for researchers, scientists, and drug development professionals, offering a blend of fundamental principles, quantitative data, and practical experimental and computational methodologies.

Introduction: The Principle of Steric Hindrance

Steric hindrance is a phenomenon resulting from the spatial arrangement of atoms within a molecule. Non-bonded atoms, by virtue of their electron clouds, occupy a certain volume and will repel each other if brought too close. This repulsion can influence molecular shape (conformation), restrict bond rotation, and dictate the accessibility of reactive sites. In drug development, the steric compatibility between a ligand and its target protein is paramount for achieving high-affinity binding. A seemingly minor change, such as substituting a methyl group for a chlorine atom, can profoundly alter this "lock-and-key" relationship. This guide will explore this very interchange within the benzylamine scaffold.

The Substituents: A Tale of Two Groups - Chloro vs. Methyl

The core difference between 3-chloro-5-methylbenzylamine and 3,5-dichlorobenzylamine lies in the nature of the substituent at the C5 position of the phenyl ring. While often considered bioisosteres due to their similar size, the chloro and methyl groups possess distinct steric and electronic characteristics.

Steric Parameters

The "bulkiness" of a substituent can be quantified using several parameters. The van der Waals radius defines the effective size of an atom or group, while the conformational A-value provides a measure of steric demand in a cyclohexane ring system, which serves as a useful proxy for general steric hindrance.

-

Van der Waals Radius: The chlorine atom has a van der Waals radius of approximately 1.75 Å. The methyl group is slightly larger, with a van der Waals radius of about 2.00 Å. This suggests the methyl group occupies a larger volume.

-

A-Value: The A-value, which represents the energetic preference for a substituent to be in the equatorial position on a cyclohexane ring, is another useful measure of steric bulk. The A-value for chlorine is approximately 0.43 kcal/mol, while for a methyl group, it is significantly higher at about 1.75 kcal/mol. This larger A-value for the methyl group indicates a stronger preference for the less crowded equatorial position, reflecting its greater steric demand compared to a chlorine atom.

-

Bond Lengths: The distance of the substituent from the aromatic ring also contributes to its steric influence. The C-Cl bond length is around 1.77 Å, whereas the C-C bond of the methyl group is shorter, at approximately 1.50 Å. The longer C-Cl bond places the chlorine atom further from the ring, which can mitigate some of its steric clash with adjacent groups.

Electronic Effects

While this guide focuses on steric properties, electronic effects can subtly influence conformation and thus the overall steric profile.

-

Chlorine: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated to the aromatic pi-system via a weaker resonance effect (+R). Overall, chlorine is considered a deactivating group in electrophilic aromatic substitution.

-

Methyl: The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic ring, making it more reactive towards electrophiles.

These electronic differences can alter bond lengths and angles within the benzylamine molecule, leading to subtle secondary effects on the steric environment.

Head-to-Head Comparison: 3-Chloro-5-methylbenzylamine vs. 3,5-dichlorobenzylamine

With a foundational understanding of the individual substituents, we can now compare the two target molecules.

Quantitative Steric and Physicochemical Data

The following table summarizes the key parameters for the chloro and methyl groups, providing a clear basis for comparison.

| Parameter | Chlorine (Cl) | Methyl (CH₃) | Data Source(s) |

| Van der Waals Radius | ~1.75 Å | ~2.00 Å | |

| Conformational A-Value | ~0.43 kcal/mol | ~1.75 kcal/mol | |

| C(aryl)-X Bond Length | ~1.77 Å | ~1.50 Å (C-C) | |

| Electronic Effect | Inductively Withdrawing (-I) | Inductively Donating (+I) |

Conformational Analysis

For benzylamine and its derivatives, a key conformational feature is the rotation around the C(aryl)-C(alkyl) bond. Studies on substituted benzylamines suggest that the most stable conformers often have the C-N bond oriented roughly perpendicular to the plane of the aromatic ring. This arrangement minimizes steric repulsion between the amine group and the ortho-hydrogens of the phenyl ring.

-

3,5-dichlorobenzylamine: Due to its C2 symmetry, the rotational barrier for the aminomethyl group will be symmetrical. The two chlorine atoms create a sterically and electronically balanced environment.

-

3-chloro-5-methylbenzylamine: This molecule is asymmetric. The differing steric bulk and electronic nature of the chloro and methyl groups will result in an asymmetric rotational potential energy surface for the aminomethyl group. This could lead to a preference for specific rotamers that minimize interaction with the larger methyl group.

The diagram below illustrates the structural differences and the relative spatial occupancy of the substituents.

Caption: 2D structures of the compared molecules.

Experimental and Computational Workflows for Steric Analysis

To empirically and theoretically determine the precise steric properties and conformational preferences of these molecules, a multi-pronged approach is necessary.

Experimental Protocol: Single-Crystal X-ray Diffraction

This technique provides the most definitive experimental data on the solid-state conformation and intermolecular packing of a molecule.

Methodology:

-

Synthesis and Purification: Synthesize both 3-chloro-5-methylbenzylamine and 3,5-dichlorobenzylamine. Purify each compound to >99% purity, typically via distillation or column chromatography, followed by recrystallization.

-

Crystal Growth:

-

Rationale: A single, high-quality crystal is required to diffract X-rays in a predictable pattern.

-

Procedure: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, hexane, ethyl acetate). Employ slow evaporation, vapor diffusion, or slow cooling techniques to encourage the growth of single crystals.

-

-

Data Collection:

-

Rationale: To measure the intensities and positions of the diffracted X-ray beams.

-

Procedure: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Cool the crystal under a stream of liquid nitrogen to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Rationale: To convert the diffraction data into a 3D model of the electron density, from which atomic positions can be determined.

-

Procedure: Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial structural model. Refine the model by adjusting atomic positions, displacement parameters, and occupancies to achieve the best fit between the observed and calculated diffraction data.

-

-

Data Analysis: From the refined structure, precise bond lengths, bond angles, and torsion angles can be measured. This provides direct insight into the molecule's conformation in the crystalline state.

Computational Protocol: Density Functional Theory (DFT) Analysis

Computational chemistry allows for the analysis of the intrinsic properties of a single molecule, free from crystal packing forces.

Methodology:

-

Molecule Building: Construct 3D models of both molecules in silico using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization:

-

Rationale: To find the lowest energy (most stable) conformation of the molecule.

-

Procedure: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger). This will yield the equilibrium bond lengths, angles, and dihedrals.

-

-

Conformational Search:

-

Rationale: To identify all low-energy conformers, particularly by exploring the rotation of the benzylamine side chain.

-

Procedure: Perform a potential energy surface (PES) scan by systematically rotating the C(aryl)-C(alkyl) dihedral angle and calculating the energy at each step. This will reveal the rotational energy barriers and the relative stabilities of different rotamers.

-

-

Property Calculation: For the optimized low-energy structures, calculate properties such as molecular volume, surface area, and dipole moment to quantitatively compare the steric and electronic profiles.

Integrated Analysis Workflow

The following workflow illustrates how experimental and computational approaches can be combined for a comprehensive steric analysis.

An In-depth Technical Guide to (3-Chloro-5-methylphenyl)methanamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-methylphenyl)methanamine, a substituted benzylamine, represents a key structural motif in medicinal chemistry and materials science. The unique substitution pattern on the aromatic ring—a chlorine atom and a methyl group at the meta positions relative to the aminomethyl substituent—imparts specific electronic and steric properties that are of significant interest in the design of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of the essential chemical identifiers, synthetic routes, physicochemical properties, and potential applications of this compound, with a focus on providing actionable insights for laboratory and developmental work.

Substituted benzylamines are a well-established class of compounds with a broad spectrum of biological activities. They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of a chlorine atom can enhance the lipophilicity and metabolic stability of a molecule, while the methyl group can influence binding affinity and selectivity towards biological targets. Therefore, understanding the chemistry of (3-Chloro-5-methylphenyl)methanamine is pivotal for researchers aiming to leverage its unique structural features.

Chemical Identity and Properties

A precise understanding of the chemical identity and physical properties of a compound is fundamental for its application in research and development. This section details the key identifiers and physicochemical characteristics of (3-Chloro-5-methylphenyl)methanamine.

Structural Identifiers

The unambiguous identification of (3-Chloro-5-methylphenyl)methanamine is ensured by its unique structural identifiers: the SMILES string and the InChIKey.

| Identifier | Value |

| SMILES String | NCC1=CC(C)=CC(Cl)=C1[1] |

| InChIKey | YIUQWUGXTNVAOV-UHFFFAOYSA-N[2] |

| CAS Number | 1240305-91-2[1][2][3][4] |

| Molecular Formula | C8H10ClN[1][4] |

| Molecular Weight | 155.63 g/mol [1][4] |

Physicochemical Properties

While experimentally determined physicochemical data for (3-Chloro-5-methylphenyl)methanamine is not extensively published, the following table includes available information and predicted properties from reliable sources. These values are crucial for designing experimental protocols, including reaction setup, purification, and formulation.

| Property | Value | Source |

| Appearance | Clear Liquid | [2] |

| Purity | ≥97% | [4] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from general properties of benzylamines. |

Synthesis of (3-Chloro-5-methylphenyl)methanamine

The synthesis of primary amines like (3-Chloro-5-methylphenyl)methanamine can be approached through several established synthetic routes. The two most common and reliable methods are the reductive amination of the corresponding aldehyde and the reduction of the corresponding nitrile. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Method 1: Reductive Amination of 3-Chloro-5-methylbenzaldehyde

Reductive amination is a highly versatile and widely used method for the synthesis of amines.[5] This one-pot reaction involves the formation of an imine from an aldehyde or ketone and an amine, followed by the in-situ reduction of the imine to the corresponding amine. For the synthesis of a primary amine, ammonia is used as the nitrogen source.

The logical workflow for this synthesis is as follows:

Sources

Methodological & Application

Application Note & Protocols: High-Throughput Synthesis of Amide Libraries Utilizing (3-Chloro-5-methylphenyl)methanamine for Drug Discovery

Abstract

This document provides a comprehensive guide for the efficient synthesis of diverse amide libraries employing (3-chloro-5-methylphenyl)methanamine as a key building block. The protocols detailed herein are designed for researchers and scientists engaged in medicinal chemistry and drug development, offering robust methodologies for solution-phase parallel synthesis. We delve into the rationale behind experimental choices, from reagent selection to purification strategies, ensuring technical accuracy and practical applicability. The aim is to equip researchers with the necessary tools to rapidly generate focused compound libraries, thereby accelerating the hit-to-lead optimization process in drug discovery programs.

Introduction: The Central Role of Amide Libraries in Medicinal Chemistry

The amide bond is a cornerstone of molecular architecture in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] Its prevalence stems from its remarkable stability and its capacity to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets. Consequently, the synthesis of amide libraries remains a pivotal strategy in the exploration of chemical space to identify novel therapeutic agents.[2][3]

Solution-phase parallel synthesis has emerged as a powerful alternative to solid-phase techniques for the rapid generation of these libraries.[4][5][6] This approach offers advantages in terms of ease of reaction monitoring, scalability, and the avoidance of linker and cleavage issues associated with solid supports.[6]

This application note focuses on the use of (3-chloro-5-methylphenyl)methanamine as a versatile building block for amide library synthesis. The substituted benzylamine core provides a valuable scaffold for introducing chemical diversity, with the chloro and methyl groups influencing the pharmacokinetic and pharmacodynamic properties of the final compounds.

(3-Chloro-5-methylphenyl)methanamine: A Profile

(3-Chloro-5-methylphenyl)methanamine is a commercially available primary amine that serves as an excellent starting point for the synthesis of diverse amide libraries.[7] Its structure presents a unique combination of steric and electronic features that can be exploited in drug design.

| Property | Value | Source |

| CAS Number | 1240305-91-2 | [7] |

| Molecular Formula | C8H10ClN | [8] |

| Molecular Weight | 155.62 g/mol | [8] |

| Appearance | Inquire with supplier | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, DMF, THF) |

The presence of a chlorine atom provides a potential metabolic blocking site and can influence the pKa of the molecule, while the methyl group can enhance binding to hydrophobic pockets in target proteins.

Strategic Approach to Amide Library Synthesis

Our approach centers on a solution-phase parallel synthesis workflow, which is amenable to automation and high-throughput applications.[1][3] The core reaction is the coupling of (3-chloro-5-methylphenyl)methanamine with a diverse set of carboxylic acids. The choice of coupling reagent is critical for achieving high yields and purity across a range of substrates.[9][10]

Workflow Overview

Caption: A generalized workflow for the parallel synthesis of an amide library.

Detailed Protocols

General Considerations for Reagent Selection

-

Carboxylic Acids: A diverse set of carboxylic acids should be selected to maximize the chemical space explored. This set can include aliphatic, aromatic, and heterocyclic acids with a range of functional groups.

-

Coupling Reagents: Several classes of coupling reagents are commonly used for amide bond formation.[9][10][11] For high-throughput synthesis, reagents that produce water-soluble byproducts are preferred to simplify purification. We will focus on two robust options:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and low rates of racemization.[11]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole): A classic and cost-effective choice that forms a water-soluble urea byproduct.

-

-

Base: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction. N,N-Diisopropylethylamine (DIPEA) is a common choice.[11]

-

Solvent: A dry, aprotic solvent is essential. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are suitable choices.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a broad range of carboxylic acids, including those that are sterically hindered or electron-deficient.

Materials:

-

(3-Chloro-5-methylphenyl)methanamine

-

Selected carboxylic acids

-

HATU

-

DIPEA

-

Anhydrous DMF

-

96-well reaction block with sealing mat

-

Automated liquid handler (optional)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of (3-chloro-5-methylphenyl)methanamine in anhydrous DMF.

-

Prepare individual 0.2 M solutions of each carboxylic acid in anhydrous DMF in a 96-well plate.

-

Prepare a 0.22 M solution of HATU in anhydrous DMF.

-

Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

-

-

Reaction Setup:

-

To each well of a 96-well reaction block, add the carboxylic acid solution (100 µL, 0.02 mmol, 1.0 equiv).

-

Add the (3-chloro-5-methylphenyl)methanamine stock solution (100 µL, 0.02 mmol, 1.0 equiv).

-

Add the HATU stock solution (100 µL, 0.022 mmol, 1.1 equiv).

-

Add the DIPEA stock solution (100 µL, 0.04 mmol, 2.0 equiv).

-

-

Reaction and Monitoring:

-

Seal the reaction block and shake at room temperature for 4-16 hours.

-

Monitor the reaction progress by LC-MS analysis of a small aliquot from a representative well.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding 200 µL of saturated aqueous NaHCO3 solution to each well.

-

Extract the product with ethyl acetate (3 x 400 µL).

-

Combine the organic layers in a new 96-well plate and evaporate the solvent under reduced pressure.

-

The crude amides can be further purified by preparative HPLC or silica gel chromatography if necessary.

-

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective alternative to HATU-mediated coupling and is suitable for many standard amide formations.

Materials:

-

(3-Chloro-5-methylphenyl)methanamine

-

Selected carboxylic acids

-

EDC hydrochloride

-

HOBt hydrate

-

DIPEA

-

Anhydrous DCM

-

96-well reaction block with sealing mat

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 0.2 M solution of (3-chloro-5-methylphenyl)methanamine in anhydrous DCM.

-

Prepare individual 0.2 M solutions of each carboxylic acid in anhydrous DCM in a 96-well plate.

-

Prepare a 0.24 M solution of EDC hydrochloride in anhydrous DCM.

-

Prepare a 0.24 M solution of HOBt hydrate in anhydrous DCM.

-

Prepare a 0.4 M solution of DIPEA in anhydrous DCM.

-

-

Reaction Setup:

-

To each well of a 96-well reaction block, add the carboxylic acid solution (100 µL, 0.02 mmol, 1.0 equiv).

-

Add the HOBt stock solution (100 µL, 0.024 mmol, 1.2 equiv).

-

Add the EDC stock solution (100 µL, 0.024 mmol, 1.2 equiv) and stir for 15 minutes to pre-activate the carboxylic acid.

-

Add the (3-chloro-5-methylphenyl)methanamine stock solution (100 µL, 0.02 mmol, 1.0 equiv).

-

Add the DIPEA stock solution (100 µL, 0.04 mmol, 2.0 equiv).

-

-

Reaction and Monitoring:

-

Seal the reaction block and shake at room temperature for 6-24 hours.

-

Monitor the reaction progress by LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction by adding 200 µL of water to each well.

-

Separate the organic layer.

-

Wash the organic layer with 1 M HCl (200 µL), saturated aqueous NaHCO3 (200 µL), and brine (200 µL).

-

Dry the organic layer over anhydrous Na2SO4 and evaporate the solvent.

-

Purify as needed.

-

Data Presentation and Characterization

The synthesized amide library should be characterized to confirm the identity and purity of the compounds.

Representative Library Synthesis Data

The following table illustrates expected outcomes for the synthesis of a small, representative amide library using Protocol 1.

| Carboxylic Acid | Product Structure | Expected Yield (%) | Purity (LC-MS, %) |

| Benzoic Acid | >90 | >95 | |

| Acetic Acid | >85 | >95 | |

| 4-Fluorobenzoic Acid | >90 | >95 | |

| Thiophene-2-carboxylic acid | >80 | >90 | |

| N-Boc-glycine | >85 | >95 |

Note: Yields and purities are illustrative and may vary depending on the specific carboxylic acid and purification method.

Characterization Techniques

-

LC-MS (Liquid Chromatography-Mass Spectrometry): The primary tool for high-throughput analysis of reaction conversion and product purity.

-

NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR should be performed on a representative subset of the library to confirm the structure of the amide products.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition of selected products.

Troubleshooting and Mechanistic Insights

Common Issues and Solutions

| Issue | Possible Cause | Suggested Solution |

| Low Yield | - Incomplete reaction- Sterically hindered substrates- Poor quality reagents | - Increase reaction time or temperature- Use a more powerful coupling reagent (e.g., HATU)- Ensure all reagents and solvents are anhydrous |

| Side Products | - Racemization of chiral centers- Reaction of coupling reagent with the amine | - Add HOBt or use a coupling reagent known for low racemization- Add the amine after pre-activation of the carboxylic acid |

| Difficult Purification | - Byproducts from coupling reagent are not water-soluble | - Choose a coupling reagent with water-soluble byproducts (e.g., EDC)- Employ solid-phase extraction (SPE) for purification |

Mechanism of Amide Bond Formation (EDC/HOBt)

Caption: A simplified mechanism of amide bond formation using EDC and HOBt.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for the synthesis of diverse amide libraries using (3-chloro-5-methylphenyl)methanamine. By leveraging high-throughput solution-phase synthesis techniques, researchers can efficiently generate large numbers of novel compounds for biological screening. The careful selection of reagents and a thorough understanding of the underlying reaction mechanisms are paramount to the success of these endeavors. These methodologies are designed to be adaptable and can be integrated into automated synthesis platforms to further accelerate the drug discovery process.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Adriaenssens, L., et al. (2006). Solution Phase Synthesis of a Library of Tetrasubstituted Pyrrole Amides. Journal of Combinatorial Chemistry, 8(4), 488-497. [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. PubMed, 19137998. [Link]

-

Godin, F., et al. (2018). Automated and Parallel Amide Synthesis. ETH Research Collection. [Link]

-

Combinatorial Chemistry. Solution Phase Synthesis. [Link]

-

Young, R., et al. (2022). Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. Organic & Biomolecular Chemistry, 20(39), 7701-7706. [Link]

-

Felton, T., et al. (2022). Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. Chemical Science, 13(39), 11463-11471. [Link]

-

Le, T., & May, S. A. (2022). Applications of High Throughput Chemistry to Medicinal Chemistry. ACS Symposium Series, 1419, 1-26. [Link]

-

Technology Networks. (2010). A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. [Link]

-

Coe, D. M., & Storer, R. (1998). Solution-phase combinatorial chemistry. Molecular Diversity, 4(1), 31-38. [Link]

-

Smith, A. B., et al. (2004). Synthesis and Characterization of Fluorescent Poly(aromatic amide) Dendrimers. The Journal of Organic Chemistry, 69(26), 9157-9173. [Link]

-

Landge, S. B., et al. (2012). Solvent-free synthesis of amide: a novel technique of green chemistry. Journal of Chemical and Pharmaceutical Research, 4(1), 536-540. [Link]

- Google Patents. (2006).

-

ResearchGate. (2020). What is the best technique for amide purification?. [Link]

-

Komeda, H., & Asano, Y. (2000). Purification and characterization of a newly screened microbial peptide amidase. Journal of Biotechnology, 76(2-3), 113-122. [Link]

-

Merkler, D. J., et al. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Molecules, 26(9), 2543. [Link]

-

Bousfield, T. W., et al. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Green Chemistry, 21(13), 3564-3569. [Link]

-

Fochi, F., et al. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 4(100), 57169-57175. [Link]

-

Wang, Y., et al. (2023). Amide Synthesis via Molecular Shuffling of Carboxylic Acids. Research Square. [Link]

-

Ma, Y., & Luo, J. (2019). The Synthesis of Amides through Direct Amination of Aldehydes with Amines. Current Organic Chemistry, 23(8), 882-896. [Link]

Sources

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03016K [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Combinatorial Synthesis in Solution Phase [screening-compounds.com]

- 6. Solution-phase combinatorial chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1240305-91-2|(3-Chloro-5-methylphenyl)methanamine|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. Amide bond formation: beyond the myth of coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bachem.com [bachem.com]

Application Notes and Protocols for the N-Acylation of Substituted Benzylamines

Introduction: The Enduring Importance of the Amide Bond

The N-acylation of amines to form amides is a cornerstone of modern organic synthesis. This transformation is of paramount importance in the pharmaceutical and agrochemical industries, as the amide bond is a key structural motif in a vast number of biologically active molecules, natural products, and polymers.[1][2] Indeed, it is estimated that approximately 25% of all pharmaceutical drugs on the market contain at least one amide functional group.[2] Substituted benzylamines are a particularly important class of substrates for this reaction, as the resulting N-benzylamides are precursors to a wide range of valuable compounds, including chiral benzylamines which are privileged structures in many pharmacologically active molecules.[3][4][5]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the general procedures for the N-acylation of substituted benzylamines. We will delve into the underlying reaction mechanisms, explore a variety of experimental protocols with a focus on the rationale behind the choice of reagents and conditions, and provide detailed, step-by-step instructions for practical implementation in a laboratory setting.

Theoretical Background: Understanding the N-Acylation Reaction

The N-acylation of a benzylamine is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The subsequent collapse of the tetrahedral intermediate and departure of a leaving group results in the formation of the stable amide bond.

The reactivity of both the benzylamine and the acylating agent can be significantly influenced by electronic and steric factors. Electron-donating groups on the phenyl ring of the benzylamine increase the nucleophilicity of the amine, generally leading to faster reaction rates. Conversely, electron-withdrawing groups decrease the nucleophilicity of the amine, potentially requiring more forcing conditions or the use of a catalyst. The nature of the acylating agent also plays a crucial role, with reactivity generally following the order: acyl chlorides > acid anhydrides > carboxylic acids/esters.

Reaction Mechanism: A Visual Representation

The general mechanism for the N-acylation of a benzylamine with an acyl chloride is depicted below. A base is typically employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General mechanism for the N-acylation of a benzylamine.

Experimental Protocols: A Practical Guide

The choice of protocol for the N-acylation of a substituted benzylamine depends on several factors, including the reactivity of the starting materials, the desired scale of the reaction, and considerations for green chemistry. Below are detailed protocols for common and effective methods.

Protocol 1: N-Acylation using Acyl Chlorides

Acyl chlorides are highly reactive acylating agents, making this a rapid and generally high-yielding method.[6] However, they are often moisture-sensitive and the reaction generates corrosive HCl, necessitating the use of a base.

Rationale for Reagent Choices:

-

Acyl Chloride: Provides a highly electrophilic carbonyl carbon for efficient acylation.

-

Base (e.g., Triethylamine, DIPEA, or Pyridine): Neutralizes the HCl byproduct, preventing protonation of the starting amine and driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.

-

Anhydrous Solvent (e.g., Dichloromethane, THF): Prevents hydrolysis of the acyl chloride.

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted benzylamine (1.0 equivalent).

-

Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

-

Add a suitable base, such as triethylamine (1.2-1.5 equivalents) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 equivalents).[6]

-

Cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride (1.05-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or flash column chromatography on silica gel.[7]

Protocol 2: N-Acylation using Acid Anhydrides

Acid anhydrides are generally less reactive than acyl chlorides, making them a milder and often more selective choice.[6] The byproduct is a carboxylic acid, which is less corrosive than HCl.

Rationale for Reagent Choices:

-

Acid Anhydride: A good balance of reactivity and stability, often used when the corresponding acyl chloride is unstable or difficult to handle.

-

Optional Catalyst (e.g., DMAP, Iodine): For less reactive amines or anhydrides, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. Iodine has also been shown to be an effective catalyst.[8]

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve the substituted benzylamine (1.0 equivalent) in a suitable solvent such as DCM, THF, or ethyl acetate.

-

Add the acid anhydride (1.1-1.5 equivalents).

-

For less reactive substrates, add a catalytic amount of DMAP (0.05-0.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-12 hours. Gentle heating (40-60 °C) may be necessary for sluggish reactions.[6] Monitor by TLC.

-

After completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by recrystallization or flash column chromatography.

Protocol 3: Catalytic N-Acylation with Carboxylic Acids

Direct amidation of carboxylic acids with amines is an attractive green chemistry approach as the only byproduct is water.[9] However, this transformation typically requires a catalyst and elevated temperatures to overcome the formation of a non-reactive ammonium carboxylate salt.

Rationale for Reagent Choices:

-

Catalyst (e.g., NiCl₂, Boronic Acids): Various catalysts have been developed to facilitate this transformation. Nickel(II) chloride has been reported as an effective and recyclable catalyst for the direct amidation of phenylacetic acid derivatives and benzylamines.[9]

-

Solvent: A high-boiling, non-polar solvent like toluene is often used to allow for azeotropic removal of water.

Step-by-Step Procedure (based on NiCl₂ catalysis): [9]

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the substituted benzylamine (1.2 equivalents), the carboxylic acid (1.0 equivalent), and NiCl₂ (10 mol%).

-

Add toluene as the solvent.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 12-24 hours, or until TLC analysis indicates complete consumption of the limiting reagent.

-

Cool the reaction mixture to room temperature.

-

Filter the reaction mixture to recover the catalyst, which can be washed and reused.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Protocol 4: Green N-Acylation in Water

Performing organic reactions in water is a key goal of green chemistry.[1][2][10][11][12] Protocols have been developed for the N-acylation of amines in aqueous media, often utilizing microwave irradiation to accelerate the reaction.

Rationale for Method:

-

Water as Solvent: Eliminates the need for volatile and often hazardous organic solvents.

-

Microwave Irradiation: Can dramatically reduce reaction times and improve yields.[1][2][10][11][12]

Step-by-Step Procedure (Conceptual):

-

In a microwave-safe vessel, suspend the substituted benzylamine (1.0 equivalent) in water.

-

Add the acylating agent (e.g., an acylbenzotriazole, which can be prepared in situ).[1][2][10][11][12]

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate at a set temperature (e.g., 50-100 °C) for a short period (e.g., 10-30 minutes).

-

After cooling, the product often precipitates from the aqueous medium and can be isolated by simple filtration.

-

Wash the solid product with cold water and dry under vacuum.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions for the N-acylation of benzylamine with various acylating agents. Please note that yields are highly dependent on the specific substrates and reaction conditions and should be optimized on a case-by-case basis.

| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Typical Reaction Time | Representative Yield (%) | Reference |

| Benzoyl Chloride | Triethylamine | DCM | 0 to RT | 1-4 h | >90 | [6] |

| Acetic Anhydride | DMAP (cat.) | THF | RT to 50 | 2-12 h | 85-95 | [6] |

| Phenylacetic Acid | NiCl₂ (10 mol%) | Toluene | 110 | 12-24 h | 70-90 | [9] |

| Acetyl Chloride | Iodine (cat.) | Solvent-free | RT | <15 min | >95 | [8] |

| Ethyl Acetate | Acetic Acid (cat.) | Neat | 80-120 | 12-24 h | 80-95 | [13][14] |

Experimental Workflow Visualization

The general workflow for a typical N-acylation reaction, from setup to product characterization, is outlined in the diagram below.

Caption: General experimental workflow for N-acylation.

Product Characterization: Confirming Success

The successful synthesis of the desired N-acylbenzylamine can be confirmed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Look for the disappearance of the -NH₂ protons of the starting benzylamine (typically a singlet integrating to 2H) and the appearance of a new amide N-H proton (often a broad singlet or a triplet, integrating to 1H). The chemical shift of the benzylic -CH₂- protons will also be affected by the acylation.[15][16][17]

-

¹³C NMR: The most significant change will be the appearance of a new carbonyl carbon signal (C=O) in the range of 165-180 ppm.[16][17]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of the product will show a strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹.

-

A characteristic N-H stretching vibration will appear around 3300 cm⁻¹. The N-H bend is usually observed around 1550 cm⁻¹.[18]

-

-

Mass Spectrometry (MS):

Conclusion: A Versatile and Indispensable Transformation

The N-acylation of substituted benzylamines is a robust and versatile reaction that is fundamental to organic synthesis. By understanding the underlying principles and having a repertoire of reliable protocols, researchers can efficiently synthesize a wide array of N-benzylamides for applications in drug discovery, materials science, and beyond. The choice of methodology will always be a balance of factors including substrate reactivity, desired scale, and a growing emphasis on sustainable and environmentally benign procedures.

References

-

Devi, N. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. [Link]

-

Correa, A., et al. (2008). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, (39), 4841-4843. [Link]

-

Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. RSC Publishing. [Link]

-

Ibrahim, T. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

-

Wang, C., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters, 22(14), 5621-5625. [Link]

-

Augusta University Research Profiles. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

-

Li, J., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171800. [Link]

-

ResearchGate. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

-

Wang, Z., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications, 12(1), 747. [Link]

-

ResearchGate. (n.d.). Acylation of benzylamine with mixed anhydrides generated from 1-octylcyclopropanol 1b and phenyliodine(III) dicarboxylates 2a-k. [Link]

-

Ibrahim, T. S., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

-

Semantic Scholar. (n.d.). NiH-Catalyzed Asymmetric Hydroarylation of N-Acyl Enamines: Practical Access to Chiral Benzylamines. [Link]

-

Wang, Z., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications, 12, 747. [Link]

-

PubMed. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

-

ChemRxiv. (2020). NiH-Catalyzed Asymmetric Hydroarylation of N-Acyl Enamines: Practical Access to Chiral Benzylamines. [Link]

-

Organic Letters. (2026). Direct Amidation of Tertiary N-Benzylamines. [Link]

-

International Journal of Applied Biology and Pharmaceutical Technology. (2014). REGIOSELECTIVE N-ACYLATION OF N-H CONTAINING HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. [Link]

-

CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]

-

CDN. (n.d.). N-Terminus Acetylation Protocol. [Link]

-

MDPI. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.

-

University of Wisconsin-River Falls. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

-

YouTube. (2021). recrystallization & purification of N-bromosuccinimide. [Link]

Sources

- 1. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. tandfonline.com [tandfonline.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. An Efficient Greener Approach for N-Acylation of Amines in Water Using Benzotriazole Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. lehigh.edu [lehigh.edu]

- 18. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Reaction conditions for coupling 3-chloro-5-methylbenzylamine with acid chlorides

[1]

Abstract

This technical guide provides a rigorous, field-validated protocol for the amide coupling of 3-chloro-5-methylbenzylamine (CAS 1240305-91-2) with various acid chlorides.[1] Unlike generic amide synthesis guides, this document addresses the specific electronic and steric nuances of the 3-chloro-5-methylbenzyl scaffold.[1] We detail a standard operating procedure (SOP) optimized for high yield (>90%) and purity, utilizing a nucleophilic acyl substitution mechanism under anhydrous conditions. Critical parameters, including base selection, solvent effects, and workup strategies for removing unreacted precursors, are analyzed to support drug development workflows.[1]

Introduction & Mechanistic Insight

The Scaffold

3-Chloro-5-methylbenzylamine is a valuable building block in medicinal chemistry, often serving as a lipophilic linker in kinase inhibitors and GPCR ligands.[1]

-

Electronic Environment: The chlorine atom at the meta position exerts a mild inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the benzylic amine compared to unsubstituted benzylamine. However, the methyl group at the meta position (C5) provides a weak inductive donation (+I), partially counteracting the deactivation.

-

Steric Environment: Being a primary benzylic amine, the nucleophilic nitrogen is relatively unhindered, allowing for rapid reaction kinetics with most electrophiles.

Reaction Mechanism

The coupling proceeds via a classical Nucleophilic Acyl Substitution (Schotten-Baumann type conditions in organic media).

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.[2]

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

) as a good leaving group. -

Deprotonation: The resulting protonated amide is deprotonated by a stoichiometric base (e.g., Triethylamine or DIPEA) to generate the neutral amide product and the hydrochloride salt of the base.

Strategic Optimization

Solvent Selection

Solvent choice dictates reaction rate and solubility of the hydrochloride salt byproduct.

| Solvent | Polarity | Solubility of Amine HCl Salt | Recommendation | Context |

| Dichloromethane (DCM) | Moderate | Low | Primary Choice | Excellent solubility for reactants; product stays in solution; salts often precipitate or are easily washed out.[1] |

| Tetrahydrofuran (THF) | Moderate | Moderate | Secondary Choice | Use if the acid chloride or product is insoluble in DCM. |

| Ethyl Acetate (EtOAc) | Moderate | Low | Alternative | Green alternative; allows for direct aqueous wash without solvent swap. |

| DMF/DMAc | High | High | Last Resort | Only for highly insoluble substrates; difficult to remove during workup. |

Base Selection

The base acts as an HCl scavenger.[3] Its pKa must be sufficient to deprotonate the intermediate but non-nucleophilic enough to avoid attacking the acid chloride.

| Base | pKa (conj. acid) | Characteristics | Application |

| Triethylamine (TEA) | ~10.7 | Standard, inexpensive.[1] | Standard for most couplings. |

| DIPEA (Hünig's Base) | ~11.0 | Sterically hindered.[1] | Use if the acid chloride is prone to alpha-deprotonation (ketene formation). |

| Pyridine | ~5.2 | Weak base, nucleophilic catalyst. | Use for highly unreactive acid chlorides; acts as both solvent and catalyst. |

Standard Operating Procedure (SOP)

Objective: Synthesis of

Materials & Reagents[4]

-

Amine: 3-Chloro-5-methylbenzylamine (1.0 equiv, 1.0 mmol)[1]

-

Electrophile: Acid Chloride (1.1 – 1.2 equiv)[1]

-

Base: Triethylamine (TEA) (1.5 – 2.0 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) (Concentration: 0.1 M – 0.2 M)[1]

-

Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required for robust substrates).

Step-by-Step Protocol

-

Preparation: Flame-dry a 25 mL round-bottom flask (RBF) containing a magnetic stir bar. Allow to cool under inert gas.

-

Solvation: Add 3-chloro-5-methylbenzylamine (155.6 mg, 1.0 mmol) and anhydrous DCM (5 mL). Stir until fully dissolved.

-

Base Addition: Add Triethylamine (210 µL, 1.5 mmol) via syringe.

-

Note: If the acid chloride is known to be sluggish, add a catalytic amount of DMAP (0.1 equiv).

-

-

Cooling: Submerge the flask in an ice-water bath (0 °C).

-

Rationale: Controls the exotherm of the initial addition to prevent side reactions.

-

-

Addition of Electrophile: Add the Acid Chloride (1.1 mmol) dropwise (either neat or dissolved in 1 mL DCM) over 5–10 minutes.

-

Reaction: Remove the ice bath after 15 minutes and allow the mixture to stir at Room Temperature (RT) for 1–3 hours.

-

Quench: Add 5 mL of saturated aqueous

to quench excess acid chloride. Stir vigorously for 10 minutes.

Workup & Purification (The "Acid/Base Wash")

This sequence is critical for obtaining high-purity material without column chromatography.

-

Phase Separation: Transfer mixture to a separatory funnel. Dilute with additional DCM (10 mL).

-

Basic Wash: Wash organic layer with Sat.

(2 x 10 mL).[1]-

Removes: Hydrolyzed acid (carboxylic acid) and HCl.

-

-

Acidic Wash: Wash organic layer with 1M HCl or 10% Citric Acid (2 x 10 mL).

-

Removes: Unreacted amine and excess TEA/Pyridine.

-

Caution: Ensure your product amide is not acid-sensitive.[1] Most simple amides are stable.

-

-

Drying: Wash with Brine (10 mL), dry over anhydrous

or -

Concentration: Evaporate solvent under reduced pressure.

-

Final Polish: If necessary, recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

Process Visualization

The following diagram illustrates the logical flow and decision points of the synthesis.

Figure 1: Workflow for the synthesis and purification of amides from 3-chloro-5-methylbenzylamine.

Troubleshooting & Critical Parameters

Common Issues

-

Precipitation of Amine Salt: If a thick white solid forms immediately upon adding the acid chloride, it is likely the TEA·HCl salt.[2][4] This is normal. Ensure efficient stirring. If the stirring stops, add more DCM.

-

Low Yield:

-

Moisture: Acid chlorides hydrolyze rapidly in moist air. Ensure the acid chloride source is fresh or distilled.

-

Stoichiometry: If the acid chloride is aged, use 1.2–1.5 equivalents.

-

-

Double Acylation: Rare with secondary amides, but possible with primary amines if excess base/acid chloride and high heat are used (forming imides). Keep temperature at RT.

Safety Considerations

-

Acid Chlorides: Corrosive, lachrymators. Handle strictly in a fume hood.

-

3-Chloro-5-methylbenzylamine: Irritant to skin and eyes.[1] Wear nitrile gloves and safety glasses.

-

Exotherm: The reaction is exothermic. Always cool to 0°C during the addition phase.

References

Application Note: Accelerating Heterocyclic Scaffold Synthesis with 3-chloro-5-methylbenzylamine HCl via Microwave-Assisted Protocols

Abstract

The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery, yet traditional thermal methods often impose limitations due to long reaction times, high energy consumption, and the generation of undesirable byproducts.[1] This application note presents a detailed protocol for the rapid and efficient synthesis of a substituted dihydropyridine derivative utilizing 3-chloro-5-methylbenzylamine HCl as a key building block. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), we demonstrate a significant reduction in reaction time from hours to minutes, coupled with an improvement in product yield and purity.[2][3][4] This guide explains the fundamental mechanisms of microwave heating, provides a robust and optimized experimental protocol, and discusses the rationale behind parameter selection, offering researchers a powerful and sustainable tool for accelerating medicinal chemistry workflows.[5][6]

Introduction: The Imperative for Speed and Efficiency in Synthesis

In the landscape of pharmaceutical development, the ability to rapidly synthesize and screen compound libraries is a critical competitive advantage.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing the bottlenecks associated with conventional heating methods.[3] Unlike traditional techniques that rely on slow and inefficient heat transfer through vessel walls, microwave energy couples directly with polar molecules in the reaction mixture, resulting in rapid, uniform, and localized heating.[7][8][9] This process dramatically accelerates reaction kinetics, often reducing synthesis times from days or hours to mere minutes.[2][3][10]

The benzylamine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. 3-chloro-5-methylbenzylamine, in particular, offers multiple points for diversification, making it an attractive starting material for library synthesis. This note focuses on a one-pot, three-component Hantzsch Dihydropyridine Synthesis, a classic multicomponent reaction (MCR) known for its efficiency in building molecular complexity. We will demonstrate how MAOS unlocks the full potential of this reaction, providing a green, efficient, and highly reproducible pathway to novel heterocyclic entities.[11]

The Science of Microwave-Assisted Synthesis

The remarkable rate enhancements observed in MAOS are a direct consequence of its unique heating mechanism, which is fundamentally different from conventional conductive heating.

Mechanism of Energy Transfer

Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[1][8][9][12]

-

Dipolar Polarization: Polar molecules, such as the solvents and reactants in the reaction mixture, possess a permanent dipole moment. When subjected to the oscillating electric field of microwave radiation, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, which is dissipated as heat.[7][12]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will move back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, and the resulting kinetic energy is converted into heat.[7][8]

This direct "in-core" heating leads to a rapid and uniform temperature increase throughout the bulk of the reaction medium, eliminating the localized overheating at vessel walls that is common with oil baths.[2][8][13] This often results in cleaner reactions with fewer side products.[13][14]

Caption: A diagram comparing slow, indirect conventional heating with rapid, direct microwave heating.

Key Parameters and Causality

The success of a microwave-assisted reaction depends on the careful selection of several parameters:

-

Solvent Choice: The solvent is arguably the most critical component. Its ability to absorb microwave energy is paramount.[15] Solvents with high dielectric constants (ε) and high loss tangents (tan δ), such as ethanol, DMF, and ethylene glycol, are excellent microwave absorbers and heat rapidly.[7][16] Non-polar solvents like hexane or toluene are microwave-transparent and will not heat effectively unless a polar reactant or a susceptor is present.[15][17] For our protocol, ethanol is chosen as it is a good microwave absorber, has a relatively high boiling point under pressure, and is considered a green solvent.[16]

-

Temperature and Pressure: Modern microwave reactors are sealed vessels, allowing the temperature of a solvent to be raised far above its atmospheric boiling point.[12][18] This "superheating" effect is a primary driver of reaction acceleration.[18] According to the Arrhenius equation, a 10 °C increase in temperature can roughly double the reaction rate. MAOS leverages this principle by safely achieving temperatures of 150-200 °C in common solvents.[12]

-

Reaction Time: The dramatic increase in reaction rates means that times can be cut from many hours to typically 5-30 minutes.[11][19] This allows for rapid optimization of reaction conditions.[2]

Application Protocol: Hantzsch Synthesis of Dihydropyridines

This protocol details the one-pot synthesis of a dihydropyridine derivative from 3-chloro-5-methylbenzylamine HCl, ethyl acetoacetate, and an aromatic aldehyde.

Caption: Step-by-step workflow for the microwave-assisted Hantzsch dihydropyridine synthesis.

Materials and Equipment

-

Reagents: 3-chloro-5-methylbenzylamine HCl, Ethyl acetoacetate, Benzaldehyde, Triethylamine (TEA), Ethanol (anhydrous).

-

Equipment: Dedicated single-mode microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator) equipped with pressure and temperature sensors.[11] 10 mL microwave process vials with appropriate septa and caps. Magnetic stir bars.

-

Analytical: Thin Layer Chromatography (TLC) plates, LC-MS, NMR spectrometer.

Safety Precautions

-

Pressure Hazard: Reactions in sealed vessels generate high internal pressures. Never exceed the recommended volume limits for the vials and always use dedicated microwave process vials designed for high pressure.[11]

-

Thermal Hazard: Vials will be extremely hot after irradiation. Allow the instrument's automated cooling system to reduce the temperature to a safe level (e.g., <50°C) before handling.[11]

-

Chemical Hazard: All manipulations should be performed in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all reagents.[20]

Step-by-Step Experimental Procedure

-

To a 10 mL microwave process vial containing a magnetic stir bar, add 3-chloro-5-methylbenzylamine HCl (194 mg, 1.0 mmol).

-

Add ethyl acetoacetate (254 µL, 2.0 mmol), benzaldehyde (102 µL, 1.0 mmol), and anhydrous ethanol (3 mL).

-

Add triethylamine (153 µL, 1.1 mmol) to neutralize the HCl salt in situ and catalyze the initial condensation steps.

-

Securely seal the vial with a septum and aluminum crimp cap.

-

Place the vial in the microwave reactor cavity.

-

Set the reaction parameters: Temperature = 120 °C, Time = 15 minutes, Power = 300 W (with dynamic power control to maintain temperature), Stirring = High.

-

Initiate the microwave irradiation sequence. The instrument will monitor temperature and pressure in real-time.

-

Upon completion, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system.

-